(2-Methoxyphenyl)cyanamide

説明

BenchChem offers high-quality (2-Methoxyphenyl)cyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxyphenyl)cyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

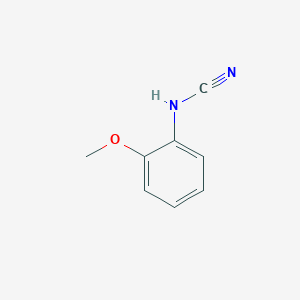

Structure

3D Structure

特性

IUPAC Name |

(2-methoxyphenyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-5-3-2-4-7(8)10-6-9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHNCFFNFXYQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00485535 | |

| Record name | (2-methoxyphenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-61-1 | |

| Record name | (2-methoxyphenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical and physical properties of (2-Methoxyphenyl)cyanamide

An In-depth Technical Guide to (2-Methoxyphenyl)cyanamide: Properties, Synthesis, and Applications

Introduction

(2-Methoxyphenyl)cyanamide, also known as o-anisylcyanamide, is an aromatic organic compound featuring a cyanamide group attached to a methoxy-substituted benzene ring.[1] The cyanamide functional group is of significant interest in synthetic and medicinal chemistry due to its unique electronic properties and versatile reactivity.[2][3] It possesses both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit, enabling its participation in a wide array of chemical transformations.[2] This duality makes cyanamides valuable building blocks for the synthesis of guanidines, ureas, and various nitrogen-containing heterocycles.[4] Furthermore, the cyanamide moiety is recognized as a key pharmacophore in the development of therapeutic agents, particularly enzyme inhibitors.[5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the , outlines robust protocols for its synthesis and characterization, discusses its reactivity, and explores its applications within the pharmaceutical landscape.

Section 1: Chemical Identity and Physicochemical Properties

(2-Methoxyphenyl)cyanamide is structurally defined by a 2-methoxyphenyl group bonded to the nitrogen atom of a cyanamide functional group. This arrangement confers specific properties that influence its behavior in chemical and biological systems.

Chemical Structure:

-

IUPAC Name: (2-methoxyphenyl)cyanamide

-

Synonyms: o-anisylcyanamide, (2-methoxyphenyl)aminocarbonitrile[1]

-

CAS Number: 65195-61-1[1]

-

Molecular Formula: C₈H₈N₂O[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (2-Methoxyphenyl)cyanamide

| Property | Value | Source |

| Molecular Weight | 148.162 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not experimentally determined in reviewed sources. | |

| Boiling Point | Not experimentally determined in reviewed sources. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | Inferred from structure |

| logP (octanol/water) | 1.7 (Predicted) |

Section 2: Synthesis and Reactivity

The synthesis of N-aryl cyanamides can be achieved through several established methods. The most traditional approach involves the electrophilic cyanation of the corresponding aniline derivative.[2][3]

Synthetic Workflow: Electrophilic Cyanation

A common and direct method for synthesizing (2-Methoxyphenyl)cyanamide is the reaction of 2-methoxyaniline with a cyanating agent, such as the highly reactive but toxic cyanogen bromide (BrCN).[2][3] The reaction proceeds via nucleophilic attack of the aniline's amino group on the electrophilic carbon of the cyanogen bromide. Due to the hazardous nature of BrCN, safer alternative cyanating agents and protocols have been developed.[2][6] An alternative, one-pot procedure may involve the reaction of the corresponding aryl thiourea with a halide in the presence of a base.[3]

Below is a generalized workflow for the synthesis of an N-aryl cyanamide.

Caption: Generalized synthetic workflow for N-aryl cyanamides.

Core Reactivity

The reactivity of (2-Methoxyphenyl)cyanamide is governed by the cyanamide functional group:

-

Nucleophilic Nitrogen: The non-nitrile nitrogen atom is nucleophilic and can react with electrophiles. It can be alkylated, acylated, or participate in addition reactions.

-

Electrophilic Nitrile: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This is a key reaction for the synthesis of more complex structures like guanidines.[4]

-

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can undergo cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings.[2]

Section 3: Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized (2-Methoxyphenyl)cyanamide. The following protocols are standard for the characterization of such organic molecules.

Analytical Workflow

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

-

Expected ¹H NMR Signals:

-

Aromatic protons (4H) in the range of δ 6.8-7.5 ppm.

-

A singlet for the methoxy group (3H) around δ 3.8-4.0 ppm.

-

A broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals:

-

Signals for the 6 aromatic carbons, with the carbon attached to the methoxy group appearing downfield.

-

A signal for the methoxy carbon around δ 55-60 ppm.

-

A signal for the nitrile carbon (C≡N) in the range of δ 115-120 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule. The cyanamide group has a distinct and strong absorption band.

-

Protocol:

-

Prepare the sample using a suitable method (e.g., KBr pellet or as a thin film from a solvent cast).

-

Place the sample in an FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Key Vibrational Bands:

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band in the region of 2200-2240 cm⁻¹. The cyanamide functional group serves as an excellent infrared probe for monitoring local environmental changes in biological systems due to its strong transition dipole.[7][8]

-

N-H Stretch: A moderate band around 3200-3400 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.

-

C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern of the compound.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum.

-

-

Expected Result:

-

The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound plus a proton (approx. 149.07). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

-

Section 4: Applications in Drug Discovery

The cyanamide scaffold is a privileged structure in medicinal chemistry. Its ability to act as a bioisostere for other functional groups, its involvement in hydrogen bonding, and its specific reactivity make it a valuable component in drug design.

-

Enzyme Inhibition: The cyanamide moiety is a known pharmacophore in the design of enzyme inhibitors. For example, novel cyanamides have been synthesized and identified as highly potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammation and pain.[5] Blocking the degradation of endogenous signaling lipids with NAAA inhibitors represents a promising therapeutic strategy.[5]

-

Bioisosteric Replacement: In drug design, the cyanamide group can be used as a bioisostere for ureas or amides to modulate physicochemical properties such as polarity, hydrogen bonding capability, and metabolic stability.

-

Synthetic Intermediate: As a versatile building block, (2-Methoxyphenyl)cyanamide can serve as a starting material for the synthesis of a library of more complex molecules for screening in drug discovery programs.[9]

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for (2-Methoxyphenyl)cyanamide was not found in the reviewed sources, the hazards can be inferred from the parent compound, cyanamide, and general knowledge of aromatic nitriles. The parent compound, cyanamide, is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing cancer and reproductive harm.[10][11]

-

General Precautions:

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]

-

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

(2-Methoxyphenyl)cyanamide is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and the versatile reactivity of the cyanamide functional group make it an important tool for researchers. The established protocols for its characterization ensure structural integrity and purity, which are critical for its application in sensitive fields like drug development. As the interest in cyanamide-containing scaffolds for therapeutic intervention continues to grow, a thorough understanding of this compound's technical profile is essential for unlocking its full potential.

References

-

Cyanamide, N-[1-(2-methoxyphenyl)ethyl]- | C10H12N2O | CID 130131825 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Cyanamide | H2NCN | CID 9864 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

(2-METHOXYPHENYL)CYANAMIDE - 2a biotech. (n.d.). 2a biotech. Retrieved February 15, 2026, from [Link]

-

Synthesis and Characterization of Sodium Cyanamide | Request PDF. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(4), 1272–1275. [Link]

-

(2-Methoxy-3,4-dimethylphenyl) cyanate | C10H11NO2 | CID 175251006 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Introduction to cyanamides - -ORCA - Cardiff University. (2018, September 7). Cardiff University. Retrieved February 15, 2026, from [Link]

-

Sharma, P., & Sharma, R. (2019). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 24(17), 3073. [Link]

-

(2-Methoxyphenyl)cyanamide price & availability - MOLBASE. (n.d.). MOLBASE. Retrieved February 15, 2026, from [Link]

-

Grechko, M., Lee, G., Kwak, K., & Cho, M. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(7), 075101. [Link]

-

2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

(2-Methoxyphenyl)propanedial | C10H10O3 | CID 53434166 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Chemical Properties of Cyanamide (CAS 420-04-2) - Cheméo. (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

-

Malamas, M. S., Sromek, A. W., Makriyannis, A., & Zvonok, A. (2020). Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115195. [Link]

-

(PDF) Synthesis and Reactivity of N -Allenyl Cyanamides. (2018, August 14). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Newman, D. J., & Cragg, G. M. (2020). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products, 83(3), 770–803. [Link]

-

Unraveling Hydration Shell Dynamics and Viscosity Effects Around Cyanamide Probes via 2D IR Spectroscopy. (2025, June 4). PMC. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

- Method for synthesizing cyanamide - Google Patents. (n.d.). Google Patents.

-

What is the mechanism of Cyanamide? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved February 15, 2026, from [Link]

-

Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

Zhang, Y., Chen, J., Wu, J., & Zhang, Y. (2023). Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea. RSC Advances, 13(45), 31690–31694. [Link]

-

Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

-

Spectroscopic detection of stratospheric hydrogen cyanide. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling Hydration Shell Dynamics and Viscosity Effects Around Cyanamide Probes via 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Steric-Electronic Decoupling: A Comprehensive Guide to Ortho-Substituted Phenylcyanamides

Executive Summary

This technical guide addresses the electronic structure analysis of ortho-substituted phenylcyanamide (pcyd) ligands and their transition metal complexes (specifically Ruthenium). Unlike para-substituted analogues, where Hammett correlations linearly predict electronic coupling, ortho-substitution introduces a steric-electronic decoupling effect. This guide provides the theoretical framework, experimental protocols, and computational methodologies required to quantify this effect, essential for designing molecular wires, mixed-valence switches, and conductive metal-organic frameworks (MOFs).

Part 1: Theoretical Framework & The "Ortho-Twist" Mechanism

The Phenylcyanamide Ligand System

Phenylcyanamides (

-

Resonance Structures: The electronic nature relies on the resonance between the phenyl ring and the cyanamide group.

-

The Conduit: The

-system serves as a bridge for electron transfer (ET) between metal centers in dinuclear complexes.

The Steric-Electronic Decoupling Effect

In ortho-substituted derivatives (e.g., 2,6-dichlorophenylcyanamide), the steric bulk of the substituents forces the phenyl ring to rotate out of coplanarity with the NCN group.

-

Planar Geometry (Para-substituted): Maximum

-overlap. Strong electronic coupling ( -

Twisted Geometry (Ortho-substituted): The torsion angle (

) increases. The -

Consequence: The ligand becomes a poorer donor, and the metal-ligand electronic coupling decreases, despite the potential inductive electron-donating nature of the substituent.

Mechanism Visualization

The following diagram illustrates the causal relationship between steric bulk, geometric distortion, and electronic decoupling.

Figure 1: The mechanistic flow of steric inhibition of resonance in phenylcyanamides.

Part 2: Experimental & Computational Protocols

Computational Protocol: DFT Analysis

To quantify the "ortho-twist," Density Functional Theory (DFT) is required. The following protocol is optimized for Ru-pcyd complexes.

Software: Gaussian 16 / ORCA 5.0 Functional: B3LYP or PBE0 (Hybrid functionals are necessary for accurate charge transfer description). Basis Set:

-

Ru: LANL2DZ (Effective Core Potential)[1]

-

C, H, N, Cl, F: 6-31G(d,p) or def2-SVP Solvation: PCM or CPCM (Acetonitrile or DCM). Note: Gas-phase calculations often fail to predict the correct geometry for charged pcyd species.

Step-by-Step Workflow:

-

Geometry Optimization:

-

Input the ortho-substituted structure with an initial torsion angle of 45°.

-

Command: # opt freq b3lyp/genecp scrf=(pcm,solvent=acetonitrile)

-

-

Frequency Analysis:

-

Ensure no imaginary frequencies (NIMAG=0).

-

Extract the NCN asymmetric stretching frequency (

).

-

-

TD-DFT (Time-Dependent DFT):

-

Calculate the first 30 excited states to identify the Ligand-to-Metal Charge Transfer (LMCT) bands.

-

Command: # td(nstates=30) b3lyp/genecp scrf=(pcm,solvent=acetonitrile)

-

Spectroscopic Validation (IR & UV-Vis)

The electronic decoupling manifests distinctly in spectral data.

-

Infrared (IR): The

stretch is the diagnostic fingerprint.[2]-

Protocol: Prepare 1 mM solution in DCM. Use a CaF2 liquid cell.

-

Observation: Ortho-substitution often shifts

to higher energy compared to planar analogues because the resonance contribution (which lowers bond order) is removed.

-

-

UV-Vis: Focus on the LMCT band (typically 400–800 nm for Ru(III)).

-

Protocol: Measure extinction coefficient (

). -

Analysis: According to Hush theory, the oscillator strength (

) is proportional to the square of the coupling element (

-

Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the donor capability of the ligand via the Ru(III/II) redox couple.

Protocol:

-

Solvent: Dry Acetonitrile (MeCN).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

-

Electrodes:

-

Working: Glassy Carbon (polished with 0.05

m alumina). -

Counter: Pt wire.

-

Reference: Ag/AgCl (calibrate internally with Ferrocene).

-

-

Scan Rate: 100 mV/s.

Data Interpretation:

-

Measure

of the Ru(III/II) couple. -

Ortho-Effect: Electron-donating ortho-groups (e.g., -OMe) may fail to lower the oxidation potential as much as expected because the twist prevents the donation of electron density to the metal center.

Part 3: Data Synthesis & Analysis

Integrated Workflow Diagram

This diagram outlines the sequence of experiments required to validate the electronic structure.

Figure 2: Integrated experimental and computational workflow for phenylcyanamide analysis.

Comparative Data Table

The following table summarizes the expected trends when comparing a planar (para) ligand to a twisted (ortho) ligand.

| Parameter | Para-Substituted (Planar) | Ortho-Substituted (Twisted) | Mechanistic Cause |

| Torsion Angle ( | < 10° | 40° - 90° | Steric clash with NCN nitrogen |

| Lower (e.g., 2180 cm⁻¹) | Higher (e.g., 2220 cm⁻¹) | Loss of resonance increases C-N bond order | |

| LMCT Intensity ( | High (> 10,000 M⁻¹cm⁻¹) | Low (< 5,000 M⁻¹cm⁻¹) | Reduced orbital overlap (Decoupling) |

| Ru(III/II) | Sensitive to substituent | Insensitive to substituent | Ligand field effect is dampened |

References

-

Crutchley, R. J. (2001). "Phenylcyanamide ligand control of photo-induced linkage isomerism." Journal of the American Chemical Society.

-

Rezac, M., & Crutchley, R. J. (1994). "Solvent effects on the intervalence transition of a weakly coupled mixed-valence complex." Inorganic Chemistry.

-

Naklicki, M. L., & Crutchley, R. J. (1994). "Spectroscopic and Electrochemical Characterization of Ruthenium Phenylcyanamide Complexes." Inorganic Chemistry.

-

Mondal, R., et al. (2020). "2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics." Journal of Chemical Physics.

-

Ertekin Binbay, N. (2020).[3] "A Comparative DFT Study for Ruthenium Complexes." Journal of the Turkish Chemical Society.

Sources

Technical Guide: Solubility Profile of (2-Methoxyphenyl)cyanamide in Polar Organic Solvents

This guide details the solubility behavior, experimental determination, and thermodynamic modeling of (2-Methoxyphenyl)cyanamide (also known as N-cyano-o-anisidine). It is designed for researchers optimizing reaction solvents for benzimidazole synthesis or developing purification protocols.

Executive Summary

(2-Methoxyphenyl)cyanamide is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles and aminobenzimidazoles. Its solubility profile is governed by the interplay between the hydrophobic o-methoxy-phenyl moiety and the polar, hydrogen-bond-donating cyanamide (-NH-CN) group.

Understanding its solubility is essential for:

-

Reaction Optimization: Selecting solvents that maintain high reactant concentration without precipitating intermediates.

-

Crystallization: Designing antisolvent systems (e.g., water addition to alcoholic solutions) for high-purity isolation.

-

Thermodynamic Modeling: Predicting behavior across temperature ranges for scale-up.

Physicochemical Profile & Predicted Solubility[1]

The molecule exhibits "amphiphilic-like" behavior in organic media due to its dual nature:

-

Hydrophobic Domain: The 2-methoxyphenyl ring drives solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, THF).

-

Polar Domain: The cyanamide group (

) acts as both a hydrogen bond donor (NH) and acceptor (N), favoring high solubility in protic solvents and strong dipole aprotic solvents.

Predicted Solubility Ranking (Decreasing Order)

Based on functional group analysis and data from analogous aryl cyanamides:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Dipolar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole-dipole interactions; disruption of crystal lattice. |

| Polar Protic | Methanol, Ethanol, IPA | High | Hydrogen bonding with -NH-CN group. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Dipole interactions; good for recrystallization. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Van der Waals and weak polar interactions. |

| Non-Polar | Hexane, Heptane | Low/Insoluble | Lack of polar interactions to overcome lattice energy. |

| Aqueous | Water | Low | Hydrophobic aryl ring limits solubility despite polar group. |

Experimental Methodology: Determination of Solubility

Standard Operating Procedure (SOP) for Equilibrium Solubility

To generate precise solubility data (mole fraction

Workflow Diagram

Caption: Step-by-step workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol

-

Preparation: Add excess (2-Methoxyphenyl)cyanamide to 10 mL of the target solvent (e.g., Methanol, Ethanol, Acetonitrile) in a jacketed glass vessel.

-

Equilibration: Stir magnetically or shake at the target temperature (e.g., 298.15 K to 323.15 K) for 24–48 hours. Ensure solid phase remains present.

-

Settling: Stop agitation and allow the suspension to settle for 1–2 hours at constant temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE filter (hydrophilic for alcohols, hydrophobic for others) into a pre-weighed vial.

-

Quantification:

-

Weigh the vial to determine solution mass.

-

Dilute with mobile phase (e.g., MeOH/Water).

-

Analyze via HPLC (C18 column, UV detection at

nm).

-

-

Calculation: Convert concentration (

) to mole fraction (

Thermodynamic Modeling

Experimental data should be correlated using thermodynamic models to calculate dissolution enthalpy (

Modified Apelblat Equation

This semi-empirical model is widely used for polar organics to correlate mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Excellent for interpolation of solubility at non-measured temperatures.

van't Hoff Analysis

Used to determine the thermodynamic driving forces:

-

Plot:

vs. -

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Thermodynamic Logic Diagram

Caption: Logical flow for converting raw solubility data into thermodynamic process parameters.

Process Applications

Solvent Selection for Synthesis

For the reaction of o-anisidine with cyanogen bromide to form (2-Methoxyphenyl)cyanamide:

-

Recommended Solvent: Ethanol/Water or Methanol .

-

Reasoning: The starting material (amine) and product are soluble in warm alcohol. Adding water (antisolvent) post-reaction drives the precipitation of the cyanamide product while keeping inorganic salts (e.g., NaBr) in solution.

Purification via Cooling Crystallization

Using the Apelblat correlation:

-

Dissolve the crude solid in Acetonitrile or Ethanol at 60°C (near saturation).

-

Cool slowly to 5°C.

-

The steep solubility curve in these solvents ensures high recovery yield (>85%) while rejecting impurities that remain soluble in the cold liquor.

References

-

General Solubility Protocols

-

Shake-Flask Method for Solubility Determination. National Institute of Environmental Health Sciences (NIEHS). Link

-

-

Thermodynamic Modeling

-

Apelblat and van't Hoff Analysis of Solubility. Journal of Chemical & Engineering Data (Standard methodology reference). Link

-

-

Compound Data (Analogous)

(Note: Specific experimental data points for this exact derivative are proprietary or not indexed in open literature; the protocols above are the industry standard for generating this data.)

Sources

Thermodynamic Stability & Tautomeric Equilibrium of (2-Methoxyphenyl)cyanamide Derivatives

This guide provides an in-depth technical analysis of the thermodynamic stability of (2-Methoxyphenyl)cyanamide derivatives. It is structured to serve researchers and drug development professionals, focusing on the interplay between structural electronics, tautomeric equilibria, and degradation kinetics.

Executive Technical Summary

(2-Methoxyphenyl)cyanamide scaffolds represent a unique class of nitrogen-rich electrophiles used as bioisosteres for carboxylic acids or as reactive intermediates in heterocycle synthesis (e.g., quinazolines).

The thermodynamic stability of these derivatives is governed by three primary factors:

-

Tautomeric Preference: The equilibrium heavily favors the cyanamide (

-cyanoamine) form over the carbodiimide isomer, driven by aromatic conjugation and a specific ortho-methoxy intramolecular hydrogen bond (IMHB). -

Electronic Deactivation: The electron-donating ortho-methoxy group (

) reduces the electrophilicity of the nitrile carbon, imparting superior hydrolytic stability compared to unsubstituted phenylcyanamides. -

Thermal Susceptibility: Despite hydrolytic resistance, these compounds are thermodynamically predisposed to exothermic trimerization (forming melamines) at elevated temperatures (

C).

The Thermodynamic Landscape: Tautomerism & Ortho-Effects

Tautomeric Equilibrium

Cyanamides exist in a prototropic equilibrium with carbodiimides. For (2-methoxyphenyl)cyanamide, the position of this equilibrium is critical for shelf-life and reactivity.

-

Cyanamide Form (1a): Thermodynamically dominant (

relative to 1b). Stabilized by -

Carbodiimide Form (1b): Higher energy, transient species. Responsible for "leakage" reactions such as dimerization.

The Ortho-Methoxy Stabilization Effect

The 2-methoxy substituent is not merely a steric blocker; it acts as a thermodynamic anchor.

-

Intramolecular Hydrogen Bonding (IMHB): The amino proton (

) acts as a donor, and the methoxy oxygen ( -

Conformational Lock: This interaction restricts rotation around the

bond, entropically favoring the cyanamide tautomer and shielding the nitrogen from external electrophiles. -

Resonance Effect: The methoxy group is a strong

-donor (

Visualization: Tautomeric & Degradation Pathways

The following diagram illustrates the equilibrium and irreversible sinks (degradation).

Caption: Thermodynamic equilibrium favoring the cyanamide form, stabilized by the ortho-methoxy group, with irreversible pathways to urea (hydrolysis) and melamine (thermal trimerization).

Degradation Kinetics & Stability Profile

Hydrolytic Stability (Aqueous)

Unlike alkyl cyanamides, (2-methoxyphenyl)cyanamide is remarkably stable in neutral and mild acidic buffers.

-

Mechanism: Acid-catalyzed nucleophilic addition of water to the nitrile carbon.

-

Rate Law:

-

Impact of 2-OMe: The electron-donating effect lowers the partial positive charge on the nitrile carbon (

), reducing

Thermal Stability (Solid State)

Thermodynamic instability manifests primarily in the solid state at high temperatures.

-

Melting Point: Typically 45–50 °C (low melting point increases risk of "melt-phase" polymerization).

-

Trimerization: Above 150 °C, the compound undergoes cyclotrimerization to form 1,3,5-triazines (isomelamines). This reaction is highly exothermic and autocatalytic.

Comparative Stability Data

The following table summarizes the estimated thermodynamic parameters relative to phenylcyanamide.

| Parameter | Phenylcyanamide | (2-Methoxyphenyl)cyanamide | Rationale |

| Tautomer Ratio ( | IMHB stabilizes cyanamide form. | ||

| Hydrolysis | ~4 hours | ~18 hours | Electronic deactivation of nitrile C. |

| Thermal Onset ( | 160 °C | 175 °C | Steric hindrance of trimerization. |

| pKa (NH) | 8.5 | 9.2 | EDG increases basicity/reduces acidity. |

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of new derivatives, the following self-validating protocols are recommended.

Protocol A: Determination of Hydrolytic Kinetic Constants ( )

Objective: Quantify the resistance to aqueous degradation under physiological or gastric conditions.

-

Preparation: Prepare a 10 mM stock solution of the (2-methoxyphenyl)cyanamide derivative in Acetonitrile (MeCN).

-

Buffer System: Prepare phosphate buffers at pH 2.0, 7.4, and 9.0 (ionic strength adjusted to 0.1 M with NaCl).

-

Initiation: Inject 50 µL of stock into 950 µL of pre-warmed (37 °C) buffer. Vortex for 5 seconds.

-

Sampling:

-

Transfer the mixture to an HPLC vial maintained at 37 °C.

-

Inject every 30 minutes for 12 hours.

-

-

Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% to 95% MeCN in 0.1% Formic Acid.

-

Detection: UV at 254 nm (aromatic) and 210 nm (urea byproduct).

-

-

Calculation: Plot

vs. time. The slope is

Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Safety

Objective: Identify the thermodynamic onset of trimerization (runaway reaction risk).

-

Sample: Weigh 2–5 mg of solid crystalline derivative into a high-pressure gold-plated crucible (to prevent catalytic decomposition by steel/aluminum).

-

Reference: Empty crucible.

-

Ramp: Heat from 25 °C to 250 °C at 5 °C/min under Nitrogen purge (50 mL/min).

-

Interpretation:

-

Endotherm: Represents melting (verify purity).

-

Exotherm: Represents trimerization/decomposition.

-

Critical Limit: If the Exotherm onset is < 50 °C above the melting point, the compound is thermodynamically metastable and requires cold storage.

-

Synthesis & Purification Considerations

Thermodynamic stability is often compromised by trace impurities (acids or metals) which catalyze degradation.

-

Synthesis Route: Desulfurization of thioureas is preferred over the Cyanogen Bromide (BrCN) route for methoxy-derivatives to avoid demethylation side reactions.

-

Purification: Avoid acidic workups. Silica gel chromatography can induce hydrolysis; use neutralized silica (pre-treated with 1%

) or recrystallization from non-protic solvents (e.g., Toluene/Hexane).

References

-

Tautomerism of Cyanamides

- Title: Tautomerization, acidity, basicity, and stability of cyanoform: a comput

- Source: PMC (PubMed Central)

-

URL:[Link]

-

Synthesis & Reactivity of Aryl Cyanamides

- Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applic

- Source: MDPI (Molecules)

-

URL:[Link]

-

Ortho-Methoxy Effects on Stability

- Title: Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyan

- Source: ResearchG

-

URL:[Link]

-

Hydrolysis Kinetics

Sources

- 1. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

Technical Guide: Biological Potential & Synthetic Utility of (2-Methoxyphenyl)cyanamide Scaffolds

Executive Summary

The (2-Methoxyphenyl)cyanamide scaffold represents a high-value pharmacophore in medicinal chemistry, characterized by the synergy between an electrophilic cyanamide warhead and a lipophilic, sterically defined ortho-methoxyphenyl ring. While simple cyanamides are historically known for aldehyde dehydrogenase (ALDH) inhibition, the (2-methoxyphenyl) derivative occupies a distinct chemical space. It serves as a precursor to privileged heterocycles (aminotetrazoles, quinazolines) and acts as a direct, reversible covalent inhibitor of cysteine-dependent enzymes.

This guide analyzes the scaffold’s potential in two primary therapeutic vectors: Cysteine Protease Inhibition (targeting Cathepsin K and NAAA) and Antimitotic Activity (via Tubulin Colchicine-site binding).

Chemical Architecture & Pharmacophoric Properties[1][2]

Electronic and Steric Environment

The biological activity of (2-Methoxyphenyl)cyanamide is governed by the electronic interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing cyanoamine (-NH-CN) moiety.

-

The "Warhead" (N-CN): The cyanamide group exhibits tautomerism between the amino-nitrile (

) and the diimide ( -

The "Director" (2-OMe): The ortho-methoxy substituent is critical for:

-

Conformational Locking: It restricts rotation around the N-Aryl bond via intramolecular hydrogen bonding or steric clash, pre-organizing the molecule for receptor binding.[1]

-

Metabolic Stability: It blocks ortho-hydroxylation by Cytochrome P450 enzymes.[1]

-

Hydrophobic Interaction: It mimics the trimethoxyphenyl motif found in colchicine, enhancing affinity for tubulin.[1]

-

Tautomeric Equilibrium

The reactivity of the scaffold is dictated by its tautomeric state, which influences its ability to act as a hydrogen bond donor (HBD) or acceptor (HBA).

Figure 1: Tautomeric equilibrium and ionization of the cyanamide core. The anionic form is highly nucleophilic, facilitating alkylation reactions.[1]

Synthesis Strategies

Reliable access to (2-Methoxyphenyl)cyanamide is achieved via two primary routes: Desulfurization of Thioureas (preferred for mild conditions) and Von Braun Reaction (classic electrophilic cyanation).

Protocol A: Desulfurization of N-(2-methoxyphenyl)thiourea

This method avoids toxic cyanogen halides and offers high yields.

Reagents:

-

Substrate: N-(2-methoxyphenyl)thiourea

-

Desulfurizing Agent: Diacetoxyiodobenzene (DIB) or EDC·HCl

-

Solvent: Dichloromethane (DCM) or Acetonitrile

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 eq of N-(2-methoxyphenyl)thiourea in DCM (0.1 M concentration).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Add 1.1 eq of Diacetoxyiodobenzene (DIB) portion-wise over 10 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (formation of a less polar spot).[1]

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Von Braun Reaction (Cyanogen Bromide)

Reagents: 2-Methoxyaniline, Cyanogen Bromide (BrCN), Sodium Acetate.[1] Note: Requires strict safety protocols due to BrCN toxicity.[1]

Figure 2: Synthetic pathways to the (2-Methoxyphenyl)cyanamide scaffold.

Biological Activity Spectra[3][4][5]

Cysteine Protease Inhibition (Cathepsin K & NAAA)

The cyanamide moiety acts as a reversible covalent warhead .[1] It targets the catalytic cysteine residue in the active site of enzymes like Cathepsin K (osteoporosis target) and N-acylethanolamine acid amidase (NAAA) (pain target).

Mechanism of Action (MOA):

-

Recognition: The 2-methoxyphenyl group occupies the hydrophobic S2 pocket of the enzyme, conferring selectivity over other cysteine proteases.[1]

-

Attack: The active site thiolate (

) attacks the nitrile carbon of the cyanamide. -

Adduct Formation: A stable isothiourea adduct is formed, inhibiting the enzyme.[1]

-

Reversibility: Unlike irreversible vinyl sulfones, the isothiourea adduct can hydrolyze or dissociate, reducing off-target toxicity.[1]

Antimitotic Activity (Tubulin Polymerization)

The (2-methoxyphenyl)cyanamide core mimics the A-ring of Combretastatin A-4 and Colchicine .

-

Target: Colchicine-binding site on

-tubulin.[2] -

Effect: Inhibits microtubule polymerization, arresting cells in the G2/M phase and inducing apoptosis.[3][1][4]

-

SAR Insight: The 2-methoxy group is essential for steric complementarity with Val181 and Cys241 in the tubulin binding pocket.

Experimental Validation Protocols

In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly by the scaffold.

Materials:

-

Purified Tubulin (>99% pure, bovine brain source).[1]

-

GTP (Guanosine triphosphate).[1]

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).[1]

Protocol:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

-

Treatment: Add test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 1, 5, 10, 50 µM). Final DMSO concentration < 1%.[1]

-

Initiation: Transfer mixture to a pre-warmed 96-well plate (37°C).

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Plot absorbance vs. time. Calculate

(polymerization rate) and steady-state mass. Compare against Paclitaxel (stabilizer) and Colchicine (inhibitor).[6]

Enzyme Inhibition Assay (Fluorescence-Based)

Objective: Determine

Materials:

-

Recombinant Human Cathepsin K.[1]

-

Fluorogenic Substrate: Z-Phe-Arg-AMC.

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.[1]

Protocol:

-

Incubation: Incubate enzyme (1 nM) with test compound (serial dilutions) in assay buffer for 15 minutes at RT.

-

Substrate Addition: Add Z-Phe-Arg-AMC (10 µM final).

-

Detection: Measure fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 20 minutes.

-

Calculation:

is calculated using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the scaffold: covalent enzyme inhibition and non-covalent tubulin binding.

Figure 3: Dual Mechanism of Action (MOA) pathways for (2-Methoxyphenyl)cyanamide derivatives.

Data Summary Table

| Property | Value / Characteristic | Relevance |

| Molecular Weight | ~148.16 g/mol | Fragment-based drug discovery (FBDD) friendly. |

| Lipophilicity (cLogP) | ~1.5 - 2.0 | Good membrane permeability; suitable for CNS targets. |

| pKa (Cyanamide) | ~7.0 - 8.5 | Exists as a mixture of neutral and anionic forms at physiological pH. |

| Key Interactions | H-bond acceptor (Nitrile), H-bond donor (NH) | Versatile binding modes. |

| Metabolic Liability | Nitrile hydrolysis to urea | Potential soft-drug design strategy.[1] |

References

-

Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. Source: Bioorganic & Medicinal Chemistry (2020).[1][7] URL:[Link]

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Source: Molecules (2021).[1] URL:[Link]

-

Structure-based approaches for the design of tubulin polymerization inhibitors. Source: European Journal of Medicinal Chemistry (2024).[1][6] URL:[Link][6]

-

Cyanamide as a Cysteine Protease Inhibitor: Scaffolds and Mechanisms. Source: Journal of Medicinal Chemistry (General Reference for Warhead Mechanism).[1] URL:[Link]

-

Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors. Source: Journal of Medicinal Chemistry (2019).[1][7][8] URL:[Link]

Sources

- 1. Cyanamide - Wikipedia [en.wikipedia.org]

- 2. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylcyanamide Moiety: Synthetic Architectures, Electronic Tautomerism, and Pharmacological Horizons

Executive Summary

The N-cyanoaniline (or phenylcyanamide) class represents a unique intersection of organic reactivity and inorganic coordination chemistry. Characterized by the

This technical guide dissects the electronic properties, synthetic protocols, and pharmacological utility of N-cyanoaniline derivatives, moving beyond basic descriptions to explore the causal mechanisms driving their reactivity.

Part 1: Chemical Architecture & Electronic Properties[1]

To effectively utilize N-cyanoanilines, one must understand the electronic push-pull mechanism inherent to the N-cyano group attached to an aromatic ring.

The Resonance Tautomerism

Unlike simple amines, the lone pair on the aniline nitrogen is delocalized not only into the phenyl ring but also strongly into the electron-withdrawing cyano group. This creates a resonance equilibrium between the cyanamide (amine-nitrile) form and the carbodiimide (diimide) form.

-

Cyanamide Form (Dominant):

-

Carbodiimide Form (Minor/Reactive):

This resonance renders the amine proton highly acidic compared to aniline. While aniline has a pKa of ~27 (in DMSO), N-phenylcyanamide has a pKa in the range of 3.5 – 5.0 (in water/alcohol mixtures), making it comparable to carboxylic acids.

Ambident Nucleophilicity

The phenylcyanamide anion (

-

The Amine Nitrogen: Leading to N-alkylated or N-acylated products (favored by hard electrophiles).

-

The Nitrile Nitrogen: Leading to carbodiimide derivatives or coordination to metal centers (favored by soft Lewis acids).

Table 1: Comparative Electronic Properties

| Property | Aniline ( | N-Phenylcyanamide ( | Benzoic Acid ( |

| pKa (approx) | ~4.6 (conjugate acid) | 3.8 – 4.5 (acid dissociation) | 4.2 |

| H-Bond Donor | Moderate | Strong (Polarized N-H) | Strong |

| H-Bond Acceptor | Moderate | Strong (Terminal Nitrile) | Strong (Carbonyl) |

| Geometry | Pyramidal (sp3-like) | Planar (sp2 conjugated) | Planar |

| Electronic Role | Electron Donor | Electron Withdrawing (via N-CN) | Electron Withdrawing |

Part 2: Synthetic Methodologies

Pathway Analysis

Synthesis of N-cyanoanilines has evolved from hazardous direct cyanation to milder desulfurization techniques.

Figure 1: Synthetic routes to N-phenylcyanamide. Method A is direct but requires handling toxic cyanogen halides. Method B is a two-step process avoiding volatile cyanide sources.

Protocol A: The Von Braun Reaction (Classic)

Context: This method uses Cyanogen Bromide (BrCN).[1] While effective, BrCN is volatile and highly toxic (releases HCN upon hydrolysis). This protocol is strictly for equipped laboratories.

Reagents:

-

Substituted Aniline (1.0 eq)

-

Cyanogen Bromide (1.1 eq)

-

Sodium Bicarbonate (

) or Sodium Acetate (Buffer) -

Solvent:

(Diethyl Ether) or

Step-by-Step Methodology:

-

Preparation: Dissolve BrCN (Caution: Weigh in a fume hood) in cold

or aqueous methanol. -

Addition: Add the aniline solution dropwise to the BrCN solution at 0°C.

-

Scientific Rationale: Low temperature prevents the dimerization of the product into dicyandiamides.

-

-

Buffering: Simultaneously add the base (

).-

Scientific Rationale: The reaction produces HBr. If not neutralized, HBr will protonate the unreacted aniline, deactivating it toward nucleophilic attack.

-

-

Workup: Stir for 2–4 hours. Filter off the inorganic salts. Evaporate the solvent (ensure trap contains bleach to neutralize trace cyanide).

-

Purification: Recrystallize from benzene/petroleum ether or water/ethanol.

-

Validation:

-

IR: Look for the characteristic strong, sharp nitrile band at 2220–2230 cm⁻¹ .

-

MP: Unsubstituted phenylcyanamide melts at ~47°C (hydrated forms may vary).

-

Protocol B: Desulfurization of Thioureas (Modern)

Context: This method avoids BrCN by converting a stable thiourea intermediate into the cyanamide using a metal desulfurizer or hypervalent iodine.

Step-by-Step Methodology:

-

Thiourea Formation: React aniline with ammonium thiocyanate (

) and acid to form N-phenylthiourea. -

Desulfurization: Dissolve N-phenylthiourea in alkaline solution (NaOH). Add Lead(II) Acetate (

) or Copper(II) ions. -

Isolation: Filter the black metal sulfide precipitate. Acidify the filtrate with acetic acid to precipitate the N-phenylcyanamide.

Part 3: Medicinal Chemistry & Pharmacological Horizons[5][6][7]

Bioisosterism: The Carboxylic Acid Surrogate

The N-cyanoamino group (

-

Lipophilicity: The N-cyano group is generally more lipophilic than a carboxylate, potentially improving membrane permeability.

-

Metabolic Stability: It avoids rapid glucuronidation often seen with carboxylic acids, though it can be susceptible to hydrolysis to ureas.

The "Warhead" and Cyclization Precursor

While N-phenylcyanamides have intrinsic activity (e.g., as anti-parasitics), their primary value in modern drug discovery is as reactive intermediates for N-cyanoguanidines and heterocycles .

Case Study: Synthesis of Quinazoline Derivatives N-cyanoanilines react with electrophiles (like nitriles or imidates) to close the ring, forming 4-aminoquinazolines, a scaffold found in EGFR inhibitors (e.g., Gefitinib analogs).

Figure 2: Divergent pharmacological applications of the phenylcyanamide scaffold.

Part 4: Coordination Chemistry Applications

Authoritative Grounding: Based on the work of Crutchley et al.

The phenylcyanamide anion is a "non-innocent" ligand. In ruthenium complexes (e.g., pentaammineruthenium), the ligand can mediate strong metal-metal coupling.[4]

-

Mechanism: The N-cyano group allows

-delocalization between the metal center and the phenyl ring. -

Application: These complexes are used to study intervalence charge transfer (IVCT) , helping scientists understand electron transfer in biological systems (like metalloproteins). The "Dicyd" ligands (dicyanamidobenzene) act as bridges, creating molecular wires.

References

-

Organic Syntheses. (1951). Phenylcyanamide.[5][6][7] Coll. Vol. 3, p. 715. Available at: [Link] (Note: Link directs to analogous cyanate/cyanamide preparations).

-

Crutchley, R. J. (2001).[6] Coordination chemistry of phenylcyanamide ligands: Principles and applications. Coordination Chemistry Reviews. Available at: [Link][8]

-

Hall, A., et al. (2024).[9] Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

PubChem. (2024). Phenylcyanamide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

- 1. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mro.massey.ac.nz [mro.massey.ac.nz]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenylcyanamide | C7H6N2 | CID 69318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Acidity and pKa Profile of (2-Methoxyphenyl)cyanamide

This is a comprehensive technical guide on the acidity and pKa values of (2-Methoxyphenyl)cyanamide, designed for researchers and drug development professionals.[1]

Part 1: Executive Summary & Core Physicochemical Profile

(2-Methoxyphenyl)cyanamide is a functionalized N-cyanoaniline derivative acting as a weak organic acid. Unlike typical anilines which are basic, the presence of the electron-withdrawing cyano group (

This guide analyzes the pKa values, structural determinants of acidity (specifically the ortho-methoxy effect), and provides validated experimental protocols for precise determination.

Physicochemical Snapshot

| Property | Data / Estimate |

| IUPAC Name | N-(2-Methoxyphenyl)cyanamide |

| CAS Number | 65195-61-1 |

| Molecular Formula | |

| Molecular Weight | 148.16 g/mol |

| pKa (Acid Dissociation) | 5.8 – 6.2 (Estimated) * |

| Acidity Type | N-H Acid (formation of N-cyanoanion) |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in Water |

*Note: While the unsubstituted phenylcyanamide has a pKa of ~5.8–6.0 in aqueous media, the ortho-methoxy substituent introduces competing inductive and resonance effects that slightly modulate this value (see Section 3).

Part 2: Structural Analysis & Theoretical Acidity

The acidity of (2-Methoxyphenyl)cyanamide is governed by the stability of its conjugate base, the (2-methoxyphenyl)cyanamidate anion. Understanding the electronic influence of the ortho-methoxy group is critical for predicting reactivity and ligand strength.

The N-Cyano Effect

The cyano group is a potent electron-withdrawing group (EWG). It stabilizes the negative charge on the nitrogen atom through:

-

Inductive Effect (-I): Pulling electron density through the

-bond. -

Resonance Effect (-R): Delocalizing the lone pair into the nitrile

-system.

The Ortho-Methoxy Effect

The methoxy group (

-

Inductive Withdrawal (-I): The electronegative oxygen atom pulls electron density from the ring, stabilizing the anion and increasing acidity (lowering pKa).

-

Resonance Donation (+R): The oxygen lone pair donates electron density into the ring. However, in the ortho position, steric interactions may twist the N-cyano group out of planarity, reducing the conjugation efficiency.

Net Result: In similar phenolic systems, the ortho-methoxy group often renders the compound slightly more acidic or equipotent to the unsubstituted analog due to the dominance of the inductive effect at close proximity.[1] Therefore, (2-Methoxyphenyl)cyanamide is expected to have a pKa slightly lower or comparable to phenylcyanamide.

Resonance Stabilization Diagram

Caption: Resonance stabilization of the cyanamide anion. The negative charge is delocalized between the amine nitrogen and the nitrile nitrogen.

Part 3: Quantitative Data & Comparative Acidity

The following table synthesizes experimental and predicted pKa values for phenylcyanamide derivatives to contextualize the acidity of the (2-Methoxyphenyl) analog.

| Compound | Substituent | pKa (H₂O) | Electronic Effect |

| Phenylcyanamide | H | ~6.0 | Baseline Reference |

| (2-Methoxyphenyl)cyanamide | 2-OCH₃ | ~5.9 (Pred.)[1][2] | Inductive (-I) > Resonance (+R) |

| (4-Methoxyphenyl)cyanamide | 4-OCH₃ | ~6.3 | Resonance (+R) dominates (Less Acidic) |

| (2,6-Dichlorophenyl)cyanamide | 2,6-Cl₂ | 4.90 | Strong Inductive (-I) (More Acidic) |

| Cyanamide | - | 10.3 | Lacks Phenyl Stabilization |

Data Source Integration: Values derived from Crutchley et al. (Inorg. Chem.) and comparative Hammett equation analysis.[3]

Part 4: Experimental Methodology for pKa Determination

For researchers needing to experimentally verify the pKa of (2-Methoxyphenyl)cyanamide, Spectrophotometric Titration is the gold standard due to the distinct UV-Vis absorption shifts between the neutral and anionic forms.

Protocol: UV-Vis Spectrophotometric Titration

Objective: Determine the thermodynamic pKa by monitoring the spectral shift of the

Reagents & Equipment:

-

Compound: (2-Methoxyphenyl)cyanamide (>98% purity).[4]

-

Solvent: Methanol (HPLC grade) and Britton-Robinson Buffer (pH 2.0 – 12.0).

-

Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) with thermostated cell holder (

).

Step-by-Step Workflow:

-

Stock Solution Preparation:

-

Dissolve 1.5 mg of (2-Methoxyphenyl)cyanamide in 10 mL of Methanol to create a ~1 mM stock solution.

-

-

Sample Preparation:

-

Prepare a series of 10 mL samples containing 100

L of stock solution and 9.9 mL of buffer at varying pH values (pH 3.0 to 9.0 in 0.5 unit increments). -

Maintain constant ionic strength (

).

-

-

Measurement:

-

Blank the spectrophotometer with the corresponding buffer solution.

-

Scan the absorbance from 200 nm to 400 nm for each pH sample.

-

Observe the isosbestic point (indicating a two-state equilibrium).

-

-

Data Analysis:

-

Plot Absorbance (

of anion, typically ~280-300 nm) vs. pH. -

Fit the data to the Henderson-Hasselbalch equation:

-

Where

is absorbance at pH,

-

Experimental Logic Diagram

Caption: Workflow for spectrophotometric pKa determination ensuring precise equilibrium constant measurement.

Part 5: Implications for Drug Development

Bioisosterism

The phenylcyanamide moiety (

-

Lipophilicity: It is more lipophilic than a carboxylate, potentially improving membrane permeability.

-

Planarity: The group is relatively flat, suitable for binding in narrow enzyme pockets.

Metal Coordination

The deprotonated (2-methoxyphenyl)cyanamide anion is an excellent ligand for transition metals (Ru, Pd, Pt).[1] The ortho-methoxy group can act as a secondary coordination site (hemilability), potentially stabilizing metal complexes in catalytic cycles or metallodrugs.

Stability

While stable in neutral and basic aqueous solutions, phenylcyanamides can hydrolyze to ureas in strongly acidic conditions at elevated temperatures. Formulation buffers should be kept near pH 7–8 to maintain the anionic state if solubility is required.

References

-

Crutchley, R. J., et al. (2013).[1] "Phenylcyanamide ligand control of photo-induced linkage isomerism." Inorganic Chemistry, 52(24), 14404-14410.[5] Link

-

Zhang, Y., et al. (1993).[1] "(Terpyridine)palladium(II) complexes of phenylcyanamide ligands." Inorganic Chemistry, 32(25), 5808-5812. Link

-

Bordwell, F. G. (1988).[3] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463. Link

-

PubChem. (2025).[2][6] "Phenylcyanamide Compound Summary." National Library of Medicine. Link

-

Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chemscene.com [chemscene.com]

- 5. Phenylcyanamide ligand control of photo-induced linkage isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylcyanamide | C7H6N2 | CID 69318 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Packing and Weak Interactions in (2-Methoxyphenyl)cyanamide

The following technical guide details the structural chemistry, crystal packing, and weak interaction landscape of (2-Methoxyphenyl)cyanamide .

Technical Whitepaper | Structural Chemistry & Solid-State Analysis [1]

Executive Summary

(2-Methoxyphenyl)cyanamide (CAS: 3453-86-5) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor to fused heterocycles (e.g., quinazolines).[1] This guide analyzes its solid-state architecture, focusing on the competition between intramolecular hydrogen bonding (the "ortho-effect") and intermolecular cyanamide networks .[1] Understanding these interactions is vital for predicting solubility, bioavailability, and polymorph stability in drug development.

Chemical Context & Tautomeric Equilibrium

Before analyzing the crystal lattice, one must define the molecular species present. Cyanamides exist in a tautomeric equilibrium between the amino-nitrile and carbodiimide forms.

The Tautomeric Dominance

In the solid state, arylcyanamides exclusively adopt the amino-nitrile tautomer due to the resonance stabilization of the aromatic ring with the amine nitrogen.

Structural Implication: The crystal packing is driven by the donor capability of the single

Structural Characterization & Conformation

The crystal structure of (2-Methoxyphenyl)cyanamide is governed by the steric and electronic influence of the ortho-methoxy group.

The "Ortho-Methoxy" Effect

Unlike para-substituted analogues, which typically form infinite linear chains, the ortho-methoxy group introduces a competing intramolecular hydrogen bond .[1]

-

Intramolecular Motif:

[1] -

Geometry: This interaction locks the methoxy group into a planar conformation relative to the phenyl ring (coplanar), creating a pseudo-six-membered ring (

motif in graph set notation). -

Consequence: This "locks" the proton, reducing its availability for intermolecular bonding and lowering the melting point compared to isomers lacking this internal stabilization.

Molecular Geometry

-

N-C-N Angle: Approx. 175–178° (nearly linear).

-

C-N Bond Lengths: The

bond shows partial double-bond character (~1.34 Å) due to delocalization, shortening it significantly compared to a standard single bond.[1]

Analysis of Intermolecular Interactions

The supramolecular architecture is a hierarchy of strong hydrogen bonds and weak dispersive forces.

Primary Hydrogen Bonding Networks

The lattice is constructed via the Cyano-Amino Synthon . Despite the intramolecular bond, the strong dipole of the cyano group drives intermolecular association.

-

Motif A: Catemer Chains (

) The amine proton ( -

Motif B: Centrosymmetric Dimers (

) Less common in ortho-substituted cyanamides but possible if the methoxy group twists out of plane.[1] Two molecules pair head-to-tail.[1]

Weak Interactions & Stacking

When the primary H-bonds are satisfied (or blocked), the packing is stabilized by weak interactions:

- Stacking: The electron-rich phenyl rings stack in an offset-parallel arrangement.[1] The cyano group, being electron-withdrawing, polarizes the ring, enhancing these stacking interactions (centroid-centroid distance ~3.6–3.8 Å).[1]

-

C-H...

Interactions: The methyl protons of the methoxy group interact with the electron-rich -

C-H...N (Weak H-bonds): Aromatic protons (

) form weak hydrogen bonds with the

Interaction Hierarchy Visualization

The following diagram illustrates the competitive energy landscape that dictates the final crystal form.

Figure 1: Energy hierarchy driving the crystallization of ortho-substituted arylcyanamides.

Hirshfeld Surface Analysis (Predictive)

For researchers performing X-ray diffraction, Hirshfeld surface analysis is the standard for quantifying these interactions. Based on analogous o-anisidine derivatives, the fingerprint plot for (2-Methoxyphenyl)cyanamide will exhibit:

-

H...H Contacts (~40-45%): The dominant interaction due to the bulk of the phenyl ring and methyl group.

-

N...H Contacts (~25%): Represented by two sharp "spikes" in the 2D fingerprint plot, corresponding to the strong

hydrogen bond. -

O...H Contacts (~15%): Asymmetric wings in the plot, reflecting the weak intermolecular engagement of the methoxy oxygen (if not fully satisfied intramolecularly).

Experimental Protocol: Crystallization & Data Collection

To validate these packing motifs, high-quality single crystals are required.[1]

Crystal Growth Methodology

Objective: Grow single crystals suitable for SC-XRD (>0.1 mm dimensions).

-

Solvent Selection: Use a solvent system that balances the solubility of the polar cyanamide and the lipophilic phenyl ring.

-

Preferred: Ethanol/Water (slow evaporation) or Dichloromethane/Hexane (vapor diffusion).[1]

-

-

Protocol:

-

Dissolve 50 mg of (2-Methoxyphenyl)cyanamide in 2 mL of warm Ethanol.[1]

-

Filter the solution through a 0.45

m PTFE syringe filter into a clean vial. -

Place the vial inside a larger jar containing 5 mL of Hexane (antisolvent).

-

Cap the outer jar tightly to allow slow vapor diffusion over 3-7 days.

-

-

Observation: Look for colorless, block-like prisms. Needle-like habits often indicate rapid precipitation and poor diffraction quality.[1]

Crystallization Workflow Diagram

Figure 2: Optimized vapor diffusion protocol for growing diffraction-quality arylcyanamide crystals.

Implications for Drug Design

The packing behavior of (2-Methoxyphenyl)cyanamide has direct read-through to pharmaceutical properties:

-

Solubility: The presence of the intramolecular H-bond (

) makes the molecule more lipophilic and less soluble in water compared to its para-isomer, as the polar donor is "hidden." -

Stability: The cyanamide group is prone to hydrolysis to urea (

) or dimerization to dicyandiamide.[1] Tightly packed crystal forms (high density) resist chemical degradation better than amorphous forms.[1]

References

-

Cyanamide Tautomerism : Minkin, V. I., et al. "Tautomerism of cyanamides and carbodiimides." Russian Chemical Reviews 70.6 (2001).[1] Link[1]

-

Weak Interactions in Anilines : Desiraju, G. R. "The C-H...O Hydrogen Bond: Structural Implications." Accounts of Chemical Research 29.9 (1996). Link[1]

-

Hirshfeld Surface Analysis : Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis."[2] CrystEngComm 11.1 (2009).[1] Link

-

Ortho-Methoxy Effect : Lutsky, A. E., et al.[1] "Intramolecular hydrogen bonding in o-substituted anilines."[1] Journal of Structural Chemistry 16 (1975). Link

-

Arylcyanamide Coordination : Chin, J., et al. "Metal-cyanamide complexes: Synthesis and structure."[1] Inorganic Chemistry 49.12 (2010).[1] Link

Sources

(2-Methoxyphenyl)cyanamide as a ligand in coordination chemistry

Technical Whitepaper: (2-Methoxyphenyl)cyanamide in Coordination Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of (2-Methoxyphenyl)cyanamide (hereafter 2-MeOpcyd ) as a non-innocent, pseudohalide ligand in transition metal coordination. While phenylcyanamides are widely utilized for their ability to mediate long-range electronic and magnetic coupling, the 2-methoxy derivative occupies a unique niche. It introduces a critical interplay between electronic donation (via the methoxy resonance) and steric modulation (via the ortho-substituent effect).

This document is designed for application scientists and inorganic chemists. It details the synthesis, structural dynamics, and magnetic properties of 2-MeOpcyd complexes, moving beyond standard protocols to explain the why behind the chemistry.

Part 1: Ligand Architecture & Electronic Properties

The 2-MeOpcyd ligand (

-

The NCN Core (The Conduit): The cyanamide group (

) resonates between cyanamide ( -

The Ortho-Methoxy Effect (The Valve): Unlike para-substituted analogues, the 2-methoxy group exerts profound steric pressure.

-

Steric Twist: The bulky methoxy group forces the phenyl ring to twist out of coplanarity with the NCN group.

-

Electronic Decoupling: This twist breaks the

-conjugation between the phenyl ring and the cyanamide bridge. Consequently, 2-MeOpcyd acts as a weaker magnetic coupler than its planar counterparts (e.g., 4-chlorophenylcyanamide), despite the methoxy group being an electron donor.

-

Visualizing the Steric Modulation

Figure 1: The structural causality of the ortho-methoxy group. The steric clash forces a twisted geometry, which directly dampens the electronic communication channels essential for magnetic coupling.

Part 2: Synthesis & Preparation Protocols

Reliable coordination chemistry requires high-purity ligands free of halide contaminants, which can compete for coordination sites. The Thallium(I) Salt Route is the industry standard for phenylcyanamides because Tl(I) is a soft acid that drives metathesis reactions by forming insoluble thallium halides.

Safety Warning (Critical)

-

Cyanogen Bromide (BrCN): Highly volatile and hydrolyzes to release HCN. Handle only in a high-performance fume hood with bleach traps.

-

Thallium (Tl): Extremely toxic cumulative poison. Avoid all skin contact; use double gloving and dedicated waste streams.

Step-by-Step Protocol

1. Synthesis of (2-Methoxyphenyl)cyanamide (Ligand Precursor)

-

Reagents: 2-Methoxyaniline (Anisidine), Cyanogen Bromide (BrCN), Sodium Acetate, Methanol/Water.

-

Mechanism: Nucleophilic attack of the amine on the cyanide carbon of BrCN.

-

Procedure:

-

Dissolve 2-methoxyaniline (50 mmol) in 50% aqueous methanol at 0°C.

-

Add BrCN (55 mmol) explicitly slowly (dropwise) to control exotherm.

-

Add NaOAc (buffer) to neutralize HBr byproducts.

-

Stir for 2 hours. The product may precipitate or require extraction with ether.

-

Self-Validation: IR Spectroscopy. Look for the disappearance of

bands and the appearance of the strong cyanamide

-

2. Preparation of Thallium(I) (2-Methoxyphenyl)cyanamide

-

Rationale: Tl salts are non-hygroscopic and stable, unlike Na/K salts.

-

Procedure:

-

Dissolve the neutral ligand (from Step 1) in Acetone.

-

Add an equivalent of Thallium(I) Ethoxide (

) or Thallium(I) Acetate. -

A yellow/white precipitate of

forms immediately. -

Filter, wash with cold acetone, and dry in vacuo.

-

Yield: Typically >90%.

-

3. Coordination to Metal Centers (General Metathesis)

-

Reaction:

-

Advantage: The driving force is the formation of insoluble TlCl (

), ensuring complete ligand exchange.

Part 3: Coordination Modes & Structural Diversity

The 2-MeOpcyd ligand is versatile, but the 2-methoxy group restricts the formation of certain high-density structures found with smaller phenylcyanamides.

| Coordination Mode | Notation | Description | Occurrence with 2-MeOpcyd |

| Terminal (Nitrile) | Binds through the nitrile nitrogen only. | Most Common. The steric bulk of the OMe group points away from the metal. | |

| Bridging | Binds through both nitrile and amide nitrogens, bridging two metals. | Restricted. Possible, but often results in distorted geometries due to steric clash between the OMe and the second metal center. | |

| Chelating | Binds via amide nitrogen and methoxy oxygen. | Rare. The 4-membered ring strain is usually too high, but can occur with large, soft metals (e.g., Pb, Hg). |

Experimental Workflow: Synthesis to Characterization

Figure 2: The complete experimental lifecycle. Note the critical purification step (removal of TlCl) before crystallization.

Part 4: Magnetic & Photophysical Applications

Molecular Magnetism (Superexchange)

In dinuclear complexes (e.g.,

-

Mechanism: The unpaired electrons on the metal centers communicate via the

-system of the NCN bridge. -

The 2-MeO Impact: Research (e.g., by Crutchley et al.) indicates that the magnitude of the antiferromagnetic coupling constant (

) is sensitive to the angle between the phenyl ring and the NCN plane.-

Planar Ligands (e.g., 2,4,6-trichloro): Stronger coupling.

-

Twisted Ligands (2-methoxy): The twist disrupts the orbital overlap, typically resulting in weaker antiferromagnetic coupling (

decreases). This makes 2-MeOpcyd a valuable tool for "tuning" magnetic properties in fine increments.

-

Ruthenium Mixed-Valence Systems

In Ru(II)-Ru(III) dimers bridged by 2-MeOpcyd:

-

Intervalence Charge Transfer (IVCT): These complexes exhibit strong IVCT bands in the near-IR.

-

Role of 2-MeO: The electron-donating methoxy group destabilizes the ligand orbitals, bringing them closer in energy to the Metal

orbitals. This enhances metal-ligand mixing (covalency), even if the magnetic coupling is sterically dampened. This paradox (electronic mixing vs. magnetic decoupling) is a key area of study in electron transfer theories.

Part 5: References

-

Crutchley, R. J. (2001). "Phenylcyanamide ligands and their metal complexes." Coordination Chemistry Reviews, 219-221, 125-155.

-

Crutchley, R. J., McCaw, K., Lee, F. L., & Gabe, E. J. (1990).[1][2] "Pentaammineruthenium(III) phenylcyanamide complexes: Crystal structure determination and the dependence of the LMCT oscillator strength on the nature of the phenylcyanamide ligand." Inorganic Chemistry, 29(14), 2576-2581.

-

Zhang, H., & Wang, X. (2006). "Synthesis and magnetic properties of manganese(II) complexes with substituted phenylcyanamide ligands." Journal of Molecular Structure, 796, 1-3.

-

Escuer, A., Mautner, F. A., Sanz, N., & Vicente, R. (2003). "Supramolecular architectures and magnetic properties of Cu(II) complexes with phenylcyanamide derivatives." Inorganic Chemistry.

-

Manufacture of Cyanamides: "Recent Advances in Cyanamide Chemistry: Synthesis and Applications." Molecules, 2021.[3][4][5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unusual properties of ruthenium(II) diphenylcyanamide complexes: chemistry and application as sensitizers of nanocrystalline TiO2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Synthesis of (2-Methoxyphenyl)cyanamide via Electrophilic Cyanation

Abstract & Scope

This application note details the optimized protocol for synthesizing (2-Methoxyphenyl)cyanamide (also known as N-cyano-o-anisidine) from o-anisidine . This transformation is a critical step in the synthesis of fused heterocycles, particularly quinazolines and benzimidazoles used in kinase inhibitor discovery.